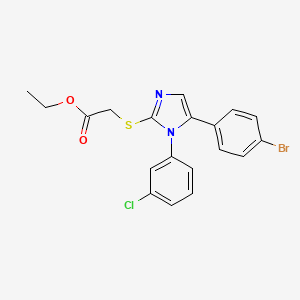

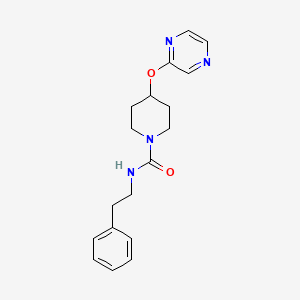

![molecular formula C25H25N7O4S B2556365 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 1173727-52-0](/img/structure/B2556365.png)

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

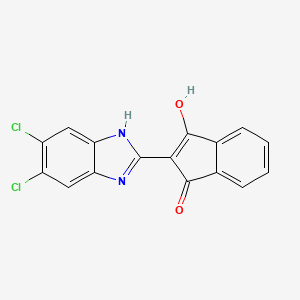

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C25H25N7O4S and its molecular weight is 519.58. The purity is usually 95%.

BenchChem offers high-quality 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

Amides, including benzamides, have been investigated for their antioxidant properties. This compound may exhibit antioxidant activity due to its structural features. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Further studies could explore its potential as a natural antioxidant or as an ingredient in functional foods or supplements .

Antibacterial Properties

The synthesized compound can be evaluated for its antibacterial activity against both gram-positive and gram-negative bacteria. Researchers can conduct in vitro tests to determine its efficacy against specific bacterial strains. Understanding its antibacterial mechanisms and potential applications in medicine or agriculture is essential .

Anti-Inflammatory Effects

Given the diverse applications of amides, investigating the anti-inflammatory properties of this compound is worthwhile. Inflammation plays a role in various diseases, and compounds with anti-inflammatory activity are valuable for drug development. Researchers can explore its effects on inflammatory pathways and potential therapeutic applications .

Anti-Tumor Potential

Amide derivatives have been studied for their anti-tumor effects. This compound’s unique structure may contribute to its activity against cancer cells. In vitro and in vivo experiments can assess its cytotoxicity and potential as an anti-cancer agent. Investigating its mode of action and selectivity toward tumor cells is crucial .

Industrial Applications

Amides find applications beyond medicine. Industries such as plastics, rubber, paper, and agriculture utilize amide compounds. Researchers can explore how this compound might enhance material properties, act as a plasticizer, or improve other industrial processes .

Drug Discovery

Amides have been used as synthetic intermediates and building blocks in drug discovery. Investigating this compound’s interactions with biological targets, pharmacokinetics, and toxicity profiles could lead to the development of novel drugs or therapeutic agents .

properties

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O4S/c1-15-11-16(2)30(28-15)10-9-23-27-24-19-12-21(35-3)22(36-4)13-20(19)26-25(31(24)29-23)37-14-17-5-7-18(8-6-17)32(33)34/h5-8,11-13H,9-10,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQZMBMHVOITJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC=C(C=C5)[N+](=O)[O-])OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(diethylamino)propyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2556284.png)

![4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2556286.png)

![2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B2556298.png)

![2-[1-(Azepan-1-ylsulfonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2556300.png)

![6-methyl-N-[4-(methylsulfanyl)benzyl]-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556305.png)